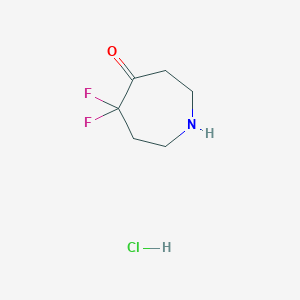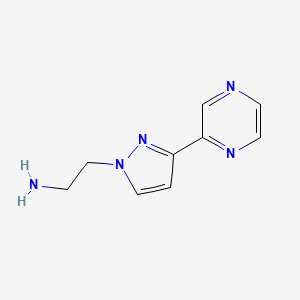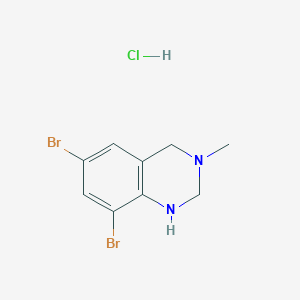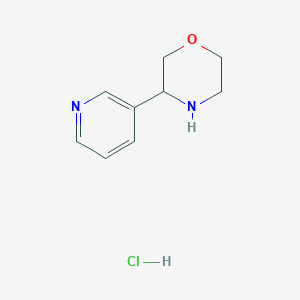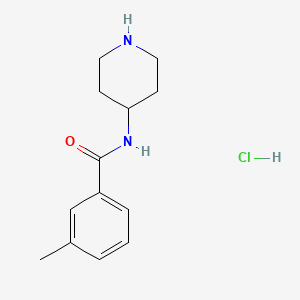![molecular formula C8H13F2N B1435178 N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine CAS No. 1859184-98-7](/img/structure/B1435178.png)
N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C₈H₁₃F₂N. It is characterized by the presence of a cyclopropane ring and a difluorocyclobutyl group, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine typically involves the reaction of cyclopropanamine with a difluorocyclobutylmethyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: Formation of difluorocyclobutyl ketones.
Reduction: Formation of difluorocyclobutyl alcohols.
Substitution: Formation of various substituted cyclopropanamines.
Scientific Research Applications
N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-[(3,3-Difluorocyclobutyl)methyl]cyclopropanamine: Unique due to the presence of both cyclopropane and difluorocyclobutyl groups.
Cyclopropanamine: Lacks the difluorocyclobutyl group, resulting in different chemical properties.
Difluorocyclobutylmethylamine: Lacks the cyclopropane ring, leading to different reactivity.
Uniqueness
This compound stands out due to its combined structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1859184-98-7 |
|---|---|
Molecular Formula |
C8H13F2N |
Molecular Weight |
161.19 g/mol |
IUPAC Name |
N-[(3,3-difluorocyclobutyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H13F2N/c9-8(10)3-6(4-8)5-11-7-1-2-7/h6-7,11H,1-5H2 |
InChI Key |
VLBKJQBSEIUUCU-UHFFFAOYSA-N |
SMILES |
C1CC1NCC2CC(C2)(F)F |
Canonical SMILES |
C1CC1NCC2CC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



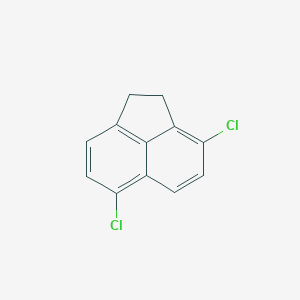
![4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B1435098.png)
![4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1435100.png)
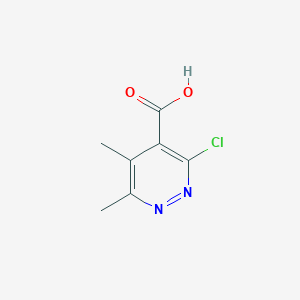
![3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride](/img/structure/B1435104.png)
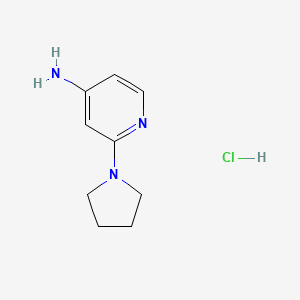
![1,1-Difluorospiro[2.3]hexan-5-amine](/img/structure/B1435109.png)
